molecular formula C10H13N3 B11914041 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile

Cat. No.: B11914041
M. Wt: 175.23 g/mol
InChI Key: KPWFESHEZHZRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile is a heterocyclic compound featuring an indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are also employed to enhance the yield and selectivity of the product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free reactions or the use of environmentally benign solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanenitrile

InChI

InChI=1S/C10H13N3/c1-7(6-11)10-8-4-2-3-5-9(8)12-13-10/h7H,2-5H2,1H3,(H,12,13)

InChI Key

KPWFESHEZHZRMO-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=NNC2=C1CCCC2

Origin of Product

United States

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